Thiocyanic acid, 2-[[4-[bis[2-(acetyloxy)ethyl]amino]-2-methylphenyl]azo]-6-benzothiazolyl ester
Description
Thiocyanic acid, 2-[[4-[bis[2-(acetyloxy)ethyl]amino]-2-methylphenyl]azo]-6-benzothiazolyl ester (CAS: 71002-18-1) is a structurally complex azo compound featuring a benzothiazole backbone linked to a substituted phenylazo group. The molecule contains acetyloxyethylamino and methyl substituents, which confer unique solubility and electronic properties. Azo-benzothiazole derivatives are typically utilized as dyes, sensors, or intermediates in organic synthesis due to their chromophoric and coordination capabilities .
Properties
CAS No. |
71002-18-1 |
|---|---|
Molecular Formula |
C23H23N5O4S2 |
Molecular Weight |
497.6 g/mol |
IUPAC Name |
2-[N-(2-acetyloxyethyl)-3-methyl-4-[(6-thiocyanato-1,3-benzothiazol-2-yl)diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C23H23N5O4S2/c1-15-12-18(28(8-10-31-16(2)29)9-11-32-17(3)30)4-6-20(15)26-27-23-25-21-7-5-19(33-14-24)13-22(21)34-23/h4-7,12-13H,8-11H2,1-3H3 |
InChI Key |
PUGQCSKAHXIMHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)N=NC2=NC3=C(S2)C=C(C=C3)SC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 2-[[4-[bis[2-(acetyloxy)ethyl]amino]-2-methylphenyl]azo]-6-benzothiazolyl ester typically involves multiple steps. One common method includes the following steps:
Formation of the azo compound: This involves the diazotization of 4-[bis[2-(acetyloxy)ethyl]amino]-2-methylaniline followed by coupling with 6-amino-2-benzothiazolyl thiocyanate.
Esterification: The resulting product is then esterified with thiocyanic acid under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving advanced techniques such as continuous flow reactors and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
Thiocyanic acid, 2-[[4-[bis[2-(acetyloxy)ethyl]amino]-2-methylphenyl]azo]-6-benzothiazolyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the cleavage of the azo bond, forming amines.
Substitution: The ester group can be substituted with other nucleophiles, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Thiocyanic acid, 2-[[4-[bis[2-(acetyloxy)ethyl]amino]-2-methylphenyl]azo]-6-benzothiazolyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of thiocyanic acid, 2-[[4-[bis[2-(acetyloxy)ethyl]amino]-2-methylphenyl]azo]-6-benzothiazolyl ester involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their function. The azo group can undergo reduction, leading to the release of active amines that can interact with cellular components.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to three structurally related benzothiazole-based thiocyanates (Table 1):
Key Differentiators
- Substituent Effects: The acetyloxyethylamino groups in 71002-18-1 enhance hydrophilicity and solubility in polar solvents compared to simpler benzothiazole esters like 21564-17-0. This modification may improve compatibility with aqueous systems in dye formulations .
- Chromophoric Properties : The azo linkage in 71002-18-1 provides strong absorption in the visible spectrum, while nitro-substituted analogues (e.g., those with chlorophenylazo groups) exhibit redshifted absorption due to electron-withdrawing effects .
- However, the presence of acetyloxy groups may reduce volatility and inhalation risks compared to nitro analogues .
Research Findings
- Synthetic Utility : Azo-benzothiazoles like 71002-18-1 are increasingly used in advanced materials due to their thermal stability and tunable optical properties. Similar compounds have been explored for pH-sensitive dyes and metal ion detection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
